molecular formula C15H8Cl6O B6332824 Bis[4-(trichloromethyl)phenyl]methanone CAS No. 18381-48-1

Bis[4-(trichloromethyl)phenyl]methanone

Cat. No.: B6332824
CAS No.: 18381-48-1
M. Wt: 416.9 g/mol
InChI Key: GWKXROOWOSTULS-UHFFFAOYSA-N
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Description

Bis[4-(trichloromethyl)phenyl]methanone is a diaryl ketone featuring two 4-(trichloromethyl)phenyl groups attached to a central carbonyl group. The molecular formula of the trichloromethyl derivative is inferred as C₁₅H₈Cl₆O, with a molecular weight of 408.87 g/mol. The trichloromethyl (-CCl₃) substituents are strong electron-withdrawing groups, likely conferring high chemical stability and influencing reactivity in substitution or degradation reactions. Such compounds are typically synthesized via Friedel-Crafts acylation or coupling reactions, as seen in related methanones .

Properties

IUPAC Name

bis[4-(trichloromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl6O/c16-14(17,18)11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKXROOWOSTULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278520
Record name Bis[4-(trichloromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18381-48-1
Record name Bis[4-(trichloromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18381-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(trichloromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-(trichloromethyl)phenyl]methanone typically involves the reaction of 4-(trichloromethyl)benzoyl chloride with a suitable base, such as pyridine, under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation units, is critical to ensure efficient production. Additionally, the use of catalysts and optimization of reaction parameters can enhance the overall efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(trichloromethyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The trichloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trichloromethyl groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Bis[4-(trichloromethyl)phenyl]methanone has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Bis[4-(trichloromethyl)phenyl]methanone exerts its effects involves interactions with various molecular targets. The trichloromethyl groups can participate in electrophilic reactions, while the carbonyl group can act as a nucleophilic site. These interactions can influence biological pathways and chemical processes, leading to the observed effects.

Comparison with Similar Compounds

Bis[4-(trifluoromethyl)phenyl]methanone (CAS 21221-91-0)

  • Molecular Formula : C₁₅H₈F₆O
  • Molecular Weight : 318.21 g/mol
  • Properties : Exhibits high thermal stability (decomposition temperature >400°C) due to the robust trifluoromethyl (-CF₃) groups. The electron-withdrawing nature of -CF₃ enhances resistance to electrophilic attack compared to -CCl₃. Applications include intermediates in pharmaceutical and materials science .

[3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone (CAS 257880-90-3)

  • Molecular Formula : C₁₆H₇F₉O₂
  • Molecular Weight : 450.22 g/mol
  • Properties : The combined effects of -CF₃ and -OCF₃ substituents increase lipophilicity and thermal stability (T₆₀₀ >450°C). Used in agrochemicals and OLEDs due to its electron-deficient aromatic system .

Chlorophenyl Derivatives (e.g., Methanone, (4-chlorophenyl)(4-methylphenyl)-, CAS 65786-46-1)

  • Molecular Formula : C₁₅H₁₃ClO
  • Molecular Weight : 244.72 g/mol
  • Properties : Chlorine substituents moderate electron withdrawal, leading to lower melting points (~100–150°C) compared to -CCl₃ or -CF₃ analogs. Applications include photoresist chemicals and intermediates .

Amino-Substituted Diaryl Methanones

Bis[4-(dimethylamino)phenyl]methanone

  • Molecular Formula : C₁₇H₂₀N₂O
  • Molecular Weight : 268.35 g/mol
  • Properties : Electron-donating -N(CH₃)₂ groups increase solubility in polar solvents and reduce thermal stability (T₆₀₀ ~200–300°C). This compound is a biodegradation product of malachite green, showing low cytotoxicity .

Bis[4-(diethylamino)phenyl]methanone

  • Molecular Formula : C₂₁H₂₈N₂O
  • Molecular Weight : 324.46 g/mol
  • Properties : Enhanced solubility in organic solvents (e.g., toluene, THF) due to bulky -NEt₂ groups. Used in stimuli-responsive materials, exhibiting aggregation-induced emission (AIE) and reversible protonation .

Electron-Donating Group-Substituted Methanones

Bis(4-methoxyphenyl)methanone (CAS 90-96-0)

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.27 g/mol
  • Properties : Methoxy (-OCH₃) groups improve solubility in alcohols and ethers. Melting point: ~80–90°C. Used in UV initiators and polymer synthesis .

Hydroxyacetophenones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone, CAS 151340-06-6)

  • Molecular Formula : C₉H₉ClO₃
  • Molecular Weight : 200.62 g/mol
  • Properties : Hydroxyl and methoxy groups enable hydrogen bonding, increasing crystallinity (melting point: ~100°C). Applications include pharmaceutical intermediates .

Complex Dendritic and Extended Systems

Carbazole-Dendronized Emitters (CDE1 and CDE2)

  • Molecular Weights : ~800–1,000 g/mol
  • Properties: High glass transition temperatures (T₆₀₀ ~280–290°C) and thermal stability (T₆₀₀ >470°C). Used in non-doped OLEDs for green TADF (thermally activated delayed fluorescence) with external quantum efficiencies >20% .

Phenoxazine-Based Methanones (e.g., Px2BP)

  • Properties : Exhibit green TADF with Commission Internationale de l’Éclairage (CIE) coordinates of (0.30, 0.60). High photoluminescence quantum yields (PLQY >80%) due to efficient intramolecular charge transfer .

Data Table: Key Properties of Selected Methanones

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Bis[4-(trichloromethyl)phenyl]methanone -CCl₃ 408.87 (inferred) N/A Photoresists, intermediates
Bis[4-(trifluoromethyl)phenyl]methanone -CF₃ 318.21 >400 (decomp.) Pharmaceuticals, materials
Bis[4-(dimethylamino)phenyl]methanone -N(CH₃)₂ 268.35 ~200–250 Biodegradation studies
Bis(4-methoxyphenyl)methanone -OCH₃ 242.27 80–90 UV initiators, polymers
CDE1 (Carbazole-dendronized) Dendritic carbazole ~800–1,000 283 (T₆₀₀) OLED emitters

Research Findings and Trends

  • Electronic Effects: Trichloromethyl and trifluoromethyl groups significantly lower the LUMO energy of methanones, enhancing electron-accepting capacity for use in optoelectronics .
  • Thermal Stability: Dendronized methanones (e.g., CDE1) exhibit exceptional thermal stability (>470°C), critical for high-temperature OLED processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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